molecular formula C12H11BrN2 B13283216 2-bromo-N-(pyridin-2-ylmethyl)aniline

2-bromo-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B13283216
M. Wt: 263.13 g/mol
InChI Key: ROUOTRWAFORDMH-UHFFFAOYSA-N
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Description

2-bromo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the aromatic ring is brominated at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 2-bromoaniline with pyridine-2-carboxaldehyde. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-aminopyridine derivatives.

    Oxidation: Products include various oxidized forms of the original compound.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-bromo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and the pyridin-2-ylmethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-bromoaniline: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)aniline: Lacks the bromine atom.

    4-bromo-N-(pyridin-2-ylmethyl)aniline: Bromine atom is at the 4-position instead of the 2-position.

Uniqueness

2-bromo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11BrN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2

InChI Key

ROUOTRWAFORDMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)Br

Origin of Product

United States

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